molecular formula C11H9F9N2O2 B14172666 Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate CAS No. 119403-58-6

Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate

Cat. No.: B14172666
CAS No.: 119403-58-6
M. Wt: 372.19 g/mol
InChI Key: UXYZBNZRCWCUCV-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a nonafluorobutyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with nonafluorobutyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The nonafluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrazole derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Compounds with different functional groups replacing the nonafluorobutyl group.

Scientific Research Applications

Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the nonafluorobutyl group.

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-1H-pyrazole-4-carboxylate: Lacks the nonafluorobutyl group, resulting in different chemical properties.

    3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Contains a trifluoromethyl group instead of a nonafluorobutyl group, leading to variations in reactivity and applications.

Uniqueness

Ethyl 3-methyl-5-(nonafluorobutyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high lipophilicity and stability.

Properties

CAS No.

119403-58-6

Molecular Formula

C11H9F9N2O2

Molecular Weight

372.19 g/mol

IUPAC Name

ethyl 5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C11H9F9N2O2/c1-3-24-7(23)5-4(2)21-22-6(5)8(12,13)9(14,15)10(16,17)11(18,19)20/h3H2,1-2H3,(H,21,22)

InChI Key

UXYZBNZRCWCUCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C

Origin of Product

United States

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